Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Description
Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-derived compound featuring a 2,4-difluorophenyl substituent at position 1, a hydroxyl group at position 4, and a sodium carboxylate moiety at position 2.
Properties
Molecular Formula |
C10H5F2N2NaO3 |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
sodium;1-(2,4-difluorophenyl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C10H6F2N2O3.Na/c11-5-1-2-7(6(12)3-5)14-4-8(15)9(13-14)10(16)17;/h1-4,15H,(H,16,17);/q;+1/p-1 |
InChI Key |
APOXIEOKOHWURM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Step 1: Preparation of α-Difluoroacetyl Intermediate
- Starting from 2,2-difluoroacetyl halide, an addition reaction is performed with an α,β-unsaturated ester bearing the 2,4-difluorophenyl group.
- The reaction is conducted in an organic solvent at low temperature with an acid-binding agent to control the reaction environment.
- Alkali is then added to hydrolyze the intermediate, producing an α-difluoroacetyl carboxylic acid derivative.
Step 2: Cyclocondensation and Cyclization
- The α-difluoroacetyl intermediate solution is treated with a methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide.
- The reaction proceeds under controlled low temperature to favor condensation.
- The mixture is then subjected to reduced pressure and temperature elevation to induce cyclization, forming the pyrazole ring.
- Acidification precipitates the crude pyrazole carboxylic acid.
Step 3: Purification
- The crude product undergoes recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water, with alcohol content between 35-65%, to obtain the pure this compound.
- This recrystallization step improves purity to above 99.5% and enhances isomer selectivity.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Substitution/Hydrolysis | 2,2-difluoroacetyl halide + α,β-unsaturated ester, acid-binding agent, organic solvent, low temp, alkali | - | - | Formation of α-difluoroacetyl intermediate |
| Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine aqueous solution, catalyst (KI/NaI), low temp, reduced pressure, acidification | ~75-80 | >99.5 | Formation of pyrazole ring and crude product |
| Recrystallization | Alcohol/water mixture (35-65% alcohol), reflux, cooling | - | >99.5 | Purification, isomer ratio improved to ~95:5 |
Research Findings and Optimization
- The use of 2,2-difluoroacetyl halide as a starting material allows for a more efficient synthesis with fewer isomeric impurities compared to earlier methods involving cyclization of methylhydrazine with diketones.
- Potassium iodide and sodium iodide catalysts improve the cyclization efficiency and selectivity.
- Recrystallization solvent composition critically affects the purity and isomer ratio; mixtures of alcohol and water in the range of 35-65% alcohol content yield optimal results.
- The reaction temperature is tightly controlled during addition and cyclization to minimize side reactions and maximize yield.
- The process reduces the need for multiple recrystallizations, simplifying purification and improving overall efficiency.
Comparative Analysis with Related Pyrazole Syntheses
| Feature | Traditional Pyrazole Synthesis (e.g., from diketones) | Current Method for this compound |
|---|---|---|
| Starting Materials | 1,3-diketones or α,β-unsaturated ketones | 2,2-difluoroacetyl halide + α,β-unsaturated ester |
| Catalyst | Often acid or base catalysis | Potassium iodide or sodium iodide |
| Reaction Conditions | Typically reflux in ethanol or aprotic solvents | Low temperature, controlled addition, reduced pressure for cyclization |
| Purity and Isomer Control | Moderate, often requiring multiple recrystallizations | High purity (>99.5%), improved isomer ratio (~95:5) after single recrystallization |
| Yield | Variable, often <75% | Improved yields around 75-80% |
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, also known as 1-(2,4-Difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Sodium Salt, is a chemical compound with the molecular formula and a molecular weight of 262.145 . It is available for purchase as a neat product .
Chemical Data
- Analyte Name: 1-(2,4-Difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Sodium Salt
- Molecular Formula:
- Molecular Weight: 262.145
- Accurate Mass: 262.017
- IUPAC: $$1-(2,4-difluorophenyl)-4-hydroxypyrazole-3-carbonyl]oxysodium
- Alternate CAS Number: 1152604-44-8
- SMILES: Oc1cn(nc1C(=O)O[Na])c2ccc(F)cc2F
- InChI: InChI=1S/C10H6F2N2O3.Na/c11-5-1-2-7(6(12)3-5)14-4-8(15)9(13-14)10(16)17;/h1-4,15H,(H,16,17);/q;+1/p-1
Product Data
- Storage Temperature: -20°C
- Shipping Temperature: Room Temperature
- Country of Origin: Canada
- Product Format: Neat
Potential Applications
While specific documented case studies and comprehensive data tables directly focusing on the applications of this compound are not available within the provided search results, the search results do suggest some potential applications and related research areas:
- Synthesis of Biologically Active Compounds: Difluorophenyl compounds are employed as building blocks in the synthesis of various biologically active compounds .
- Medicinal Chemistry: Selective fluorination of compounds is important in medicinal chemistry, biology, and organic synthesis .
- g-Secretase Inhibitors: This compound may be relevant in the synthesis of g-secretase inhibitors .
- Antagonists of Human Vanilloid Receptor 1: It may also be relevant in the synthesis of antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
- Triazole Synthesis: The search results mention various triazole derivatives, some containing difluorophenyl groups, which are certified reference materials . Triazoles have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
- Building Blocks: This chemical can be employed as building blocks in the synthesis of several biologically active compounds .
Additional Information
- Pesticide Residue Analysis: While not directly related to the specific compound, one search result discusses pesticide residues in food, which is a field where analytical standards and reference materials are crucial .
- NMR Analysis: Related compounds may be analyzed using Nuclear Magnetic Resonance (NMR) techniques, including COSY, HSQC, and HMBC, for structure elucidation .
Mechanism of Action
The mechanism of action of Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved include inhibition of metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Core
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ()
- Substituents : 4-chlorophenyl (position 1), 2-hydroxyethyl (position 4).
- Functional Group : Carboxylic acid (position 3).
- The hydroxyethyl group may enhance hydrogen bonding compared to the hydroxyl group in the target compound.
- Applications : Likely used as an intermediate in drug synthesis due to its carboxylic acid group .
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate ()
- Substituents : 4-methylphenyl (position 1), phenylsulfonyl (position 4).
- Functional Group : Ethyl carboxylate (position 3).
- Key Differences : The phenylsulfonyl group is strongly electron-withdrawing, which could stabilize the pyrazole ring but reduce solubility. The ethyl ester form is less polar than the sodium carboxylate in the target compound.
- Applications : Studied for crystallographic properties; sulfonyl groups may influence enzyme inhibition .
Functional Group Variations
4,5-Dihydro-5-oxo-4-(phenylazo)-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid, disodium salt ()
- Substituents : 4-sulfophenyl (position 1), phenylazo (position 4).
- Functional Group : Disodium carboxylate (position 3).
- Key Differences : The sulfophenyl group increases water solubility significantly, while the azo group introduces chromophoric properties. Compared to the target compound, this derivative is more polar but less lipophilic.
- Applications : Used as a food additive (colorant) due to its azo group .
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde ()
- Substituents : 2,4-difluorophenyl (position 1), 4-methoxyphenyl (position 3).
- Functional Group : Carboxaldehyde (position 4).
- Key Differences : The carboxaldehyde group is reactive and may participate in condensation reactions, unlike the stable carboxylate in the target compound. The methoxyphenyl group introduces electron-donating effects.
- Applications: Potential intermediate in synthesizing Schiff bases or heterocyclic compounds .
Solubility and Bioavailability
- The sodium carboxylate group in the target compound enhances water solubility compared to carboxylic acid () or ester () forms.
- The 2,4-difluorophenyl group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, sulfophenyl () or hydroxyethyl () substituents may skew properties toward extreme hydrophilicity or bulkiness.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHFNNaO
- Molecular Weight : 262.14 g/mol
- IUPAC Name : [1-(2,4-difluorophenyl)-4-hydroxypyrazole-3-carbonyl]oxysodium
The presence of fluorine atoms enhances the compound's biological activity and solubility, making it a valuable candidate for further research in drug development.
This compound exhibits its biological effects primarily through the inhibition of enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation .
Key Biological Activities:
- Anti-inflammatory Effects : The compound has demonstrated significant inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both important mediators in inflammatory processes .
- Analgesic Properties : Its analgesic effects have been comparable to standard anti-inflammatory drugs such as indomethacin .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in substituents can significantly alter its pharmacological profile. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Sodium 1-(2,4-dichlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | Contains dichlorophenyl group | Different anti-inflammatory activity |
| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Lacks fluorine | Lower solubility and reactivity |
| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Ethyl substitution | Altered lipophilicity |
These variations highlight how structural modifications can enhance or diminish the biological efficacy of pyrazole derivatives.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced the production of inflammatory cytokines in human cell lines, indicating its potential for treating chronic inflammatory diseases .
- Animal Models : In vivo studies using carrageenan-induced edema models have shown that this compound significantly reduced swelling and pain compared to control groups .
- Comparative Analysis : Comparative studies with other pyrazole derivatives revealed that this compound exhibited superior COX inhibition and lower toxicity profiles against normal fibroblast cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and how can purity be validated?
- Methodology : A common approach involves esterification of the pyrazole core followed by carboxylation and sodium salt formation. For example, analogous pyrazole carboxylates are synthesized via condensation reactions with fluorinated aryl halides under basic conditions (e.g., NaH in DMF) . Purity validation requires HPLC (≥98% purity), complemented by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How should solubility and stability be assessed for this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar solvents (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Reference data for similar compounds suggest moderate solubility in DMSO (10–20 mM) .
- Stability : Conduct accelerated stability studies under different pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC over 30 days. Store in airtight containers at –20°C for long-term stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : F NMR is essential for confirming the presence and position of fluorine atoms on the aryl ring. H NMR can resolve the pyrazole ring protons and hydroxyl group .
- IR Spectroscopy : Identify carboxylate (C=O stretch at ~1650–1750 cm) and hydroxyl (O–H stretch at ~3200–3600 cm) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance regioselectivity .
- Solvent Optimization : Compare yields in aprotic solvents (e.g., DMF, THF) vs. protic solvents (e.g., MeOH). Pilot studies on analogous compounds show DMF improves reaction kinetics by 15–20% .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side products .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to establish EC/IC values. Compare with literature using standardized protocols (e.g., NIH/EPA guidelines) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., cannabinoid receptors, based on structural analogs ).
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes in physiological conditions .
Q. What crystallographic data are available for structural analogs, and how can they inform salt form selection?
- Methodology :
- X-ray Diffraction : Refer to single-crystal studies of ethyl pyrazole carboxylates (e.g., CCDC entries for space group P1/c) to predict packing efficiency and hygroscopicity .
- Salt Screening : Test sodium vs. potassium salts for improved crystallinity using slurry experiments in ethanol/water mixtures .
Key Research Considerations
- Safety : Follow strict PPE protocols (gloves, goggles) due to potential respiratory and dermal toxicity .
- Data Reproducibility : Validate synthetic batches with independent analytical labs using ISO/IEC 17025 standards .
- Environmental Impact : Assess aquatic toxicity (EC for Daphnia magna) to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
